2-Fluoro-4-(3-fluorophenyl)benzonitrile
Overview
Description
2-Fluoro-4-(3-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7F2N. It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-fluorophenyl)benzonitrile typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-fluorobenzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-fluorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Coupling Reactions: It can undergo metal-mediated coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include lithium N,N-dialkylaminoborohydride for reduction reactions and metal catalysts for coupling reactions. The reactions are typically carried out under inert atmosphere and at controlled temperatures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex aromatic compounds, while substitution reactions can produce various substituted benzonitriles .
Scientific Research Applications
2-Fluoro-4-(3-fluorophenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-fluorophenyl)benzonitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, influencing their activity and stability. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: Similar in structure but with only one fluorine atom.
2-Fluorobenzonitrile: Another similar compound with a single fluorine substitution.
3,3’-Difluoro-[1,1’-biphenyl]-4-carbonitrile: A compound with a similar biphenyl structure but different substitution pattern
Uniqueness
2-Fluoro-4-(3-fluorophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
2-Fluoro-4-(3-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7F2N, recognized for its potential biological activities and applications in medicinal chemistry. This compound features two fluorine substituents on the benzene ring, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
The structural characteristics of this compound allow it to engage in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of fluorine atoms enhances its ability to form hydrogen bonds with target biomolecules, which can modulate the activity of enzymes and receptors involved in various biological processes .
The mechanism by which this compound exerts its biological effects is primarily through:
- Hydrogen Bonding : The fluorine atoms can participate in strong hydrogen bonding with molecular targets, influencing their stability and activity.
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their function and leading to therapeutic effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, compounds containing fluorinated benzonitrile derivatives have demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential as anticancer agents .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It has been associated with the inhibition of amyloid-beta peptide production, which is crucial for preventing amyloid plaque formation in the brain .
Case Studies
Several studies have highlighted the biological activity of this compound:
- In vitro Studies : In a study assessing the cytotoxicity of fluorinated compounds, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
- Neurodegenerative Disease Models : Research involving animal models for Alzheimer's disease demonstrated that treatment with related benzonitrile derivatives resulted in reduced amyloid plaque accumulation and improved cognitive function .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
2-fluoro-4-(3-fluorophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYACUYUBQSBPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673368 | |
Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214356-07-6 | |
Record name | 3,3′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214356-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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